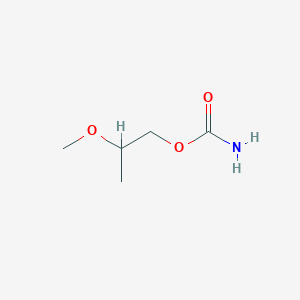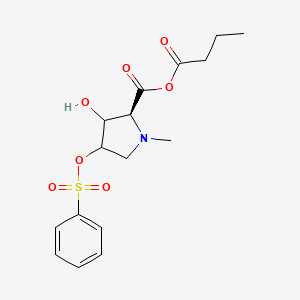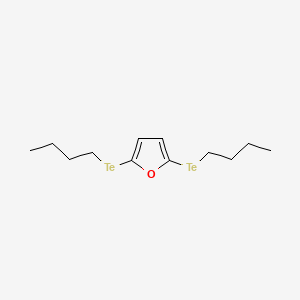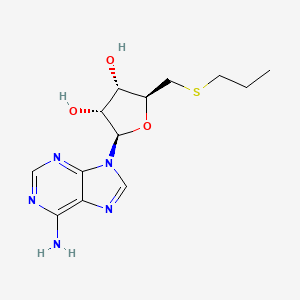
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate: tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate , is a compound with the following chemical structure:
CH3−C(O)−O−CH2−CH2−CH2−CH2−O−CH2−CH2−CH2−CH2−O−C(O)−N(t-Bu)−O−H
Here, t-Bu represents the tert-butyl group.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction of tert-butyl chloroformate with 1,4-butanediol in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, followed by hydrolysis to yield the desired product.
Reaction Conditions::- Reactants: tert-butyl chloroformate, 1,4-butanediol
- Base: Typically triethylamine (Et₃N)
- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
Industrial Production Methods:: While not widely used industrially, this compound can be synthesized on a laboratory scale. Its applications are primarily research-oriented.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound undergoes hydrolysis to release the tert-butyl carbamate group.
Esterification: It can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions
- Esterification: Carboxylic acid, acid catalyst (e.g., sulfuric acid)
- Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The major products depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Polymer Chemistry: Due to its polyethylene glycol-like structure, it can be used in enzymatic miniemulsion polymerization and in the preparation of fluorescent polymer particles.
Drug Delivery: Its hydrophilic nature makes it suitable for drug delivery systems.
Mechanism of Action
The exact mechanism of action is context-dependent. its hydrophilic character and potential for controlled release contribute to its utility in drug delivery.
Comparison with Similar Compounds
While 14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate is unique due to its specific structure, similar compounds include other polyethylene glycol derivatives and esters.
Remember, this compound’s applications are still evolving, and ongoing research may uncover additional uses
Properties
CAS No. |
106030-09-5 |
|---|---|
Molecular Formula |
C14H28O7 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl butanoate |
InChI |
InChI=1S/C14H28O7/c1-2-3-14(16)21-13-12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,2-13H2,1H3 |
InChI Key |
ZKHCIPREJGLJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


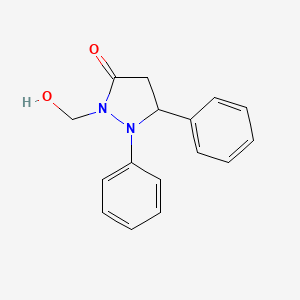
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
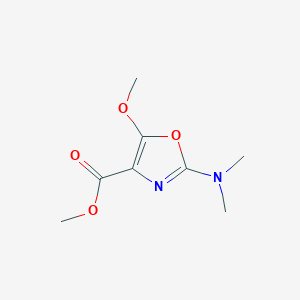
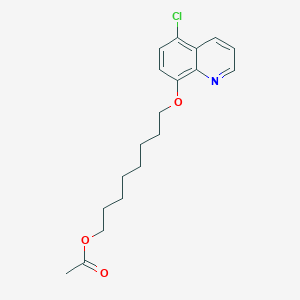
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
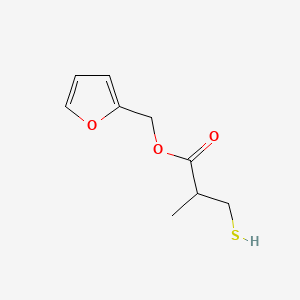

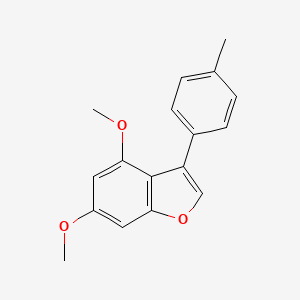
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
